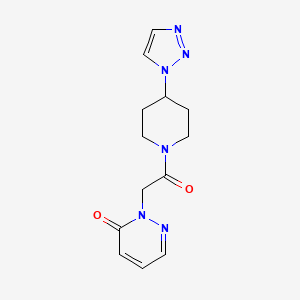
2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C13H16N6O2 and its molecular weight is 288.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel synthetic derivative that combines features of triazole and pyridazinone structures. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C14H18N6O
- Molecular Weight: 286.34 g/mol
- LogP: 3.0349 (indicating moderate lipophilicity)
This compound features a pyridazinone core linked to a triazole moiety through a piperidine ring, which is known to enhance biological activity due to its ability to interact with various biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For example, derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial cell wall synthesis effectively, making it a potential candidate for treating infections caused by resistant strains such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Pyridazinone derivatives have been investigated for their anticancer effects. In vitro studies demonstrated that compounds similar to the one can inhibit cancer cell proliferation in various cancer lines, including breast and leukemia cells. The mechanism often involves the induction of apoptosis and the inhibition of tumor growth through modulation of signaling pathways related to cell survival .
3. Cardiovascular Effects
Some pyridazinone derivatives are known for their cardiotonic and vasodilatory effects. They function by inhibiting platelet aggregation and promoting vasodilation, which can be beneficial in treating hypertension and other cardiovascular diseases . The compound's ability to modulate vascular tone suggests potential applications in managing conditions like heart failure.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The presence of the triazole moiety is crucial for inhibiting enzymes involved in critical metabolic pathways.
- Interaction with Receptors: The piperidine ring may facilitate binding to various receptors, enhancing the compound's pharmacological profile.
Case Study 1: Antimicrobial Efficacy
A study investigating a series of triazole-piperidine derivatives found that one particular analog demonstrated significant antibacterial activity against E. coli ATCC 35218 with an MIC value of 16 µg/mL. This highlights the potential of such compounds in developing new antibiotics .
Case Study 2: Anticancer Activity
In another study, a derivative similar to the target compound was tested against breast cancer cell lines (BT-549). The results showed a dose-dependent inhibition of cell growth with an IC50 value of 0.091 mM, indicating strong anticancer potential .
Comparative Analysis
| Activity Type | Compound Class | Example Compound | Observed Effect |
|---|---|---|---|
| Antimicrobial | Triazole-Piperidine | 4-(1H-1,2,3-triazol-1-yl)piperidine | Effective against Gram-negative bacteria |
| Anticancer | Pyridazinone | Similar pyridazinone derivative | Induces apoptosis in cancer cells |
| Cardiovascular | Pyridazinone | Zardaverine | Vasodilator properties |
属性
IUPAC Name |
2-[2-oxo-2-[4-(triazol-1-yl)piperidin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c20-12-2-1-5-15-19(12)10-13(21)17-7-3-11(4-8-17)18-9-6-14-16-18/h1-2,5-6,9,11H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGKFDYKYFNVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














